Methyl 2-[6-[2-(1-hydroxycyclobutyl)ethylcarbamoylamino]pyridin-2-yl]acetate
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Overview
Description
Methyl 2-[6-[2-(1-hydroxycyclobutyl)ethylcarbamoylamino]pyridin-2-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a hydroxycyclobutyl group and a carbamoylamino group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[6-[2-(1-hydroxycyclobutyl)ethylcarbamoylamino]pyridin-2-yl]acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the ring is functionalized to introduce the necessary substituents.
Introduction of the hydroxycyclobutyl group: This step involves the cyclization of a suitable precursor to form the cyclobutane ring, followed by hydroxylation.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-[2-(1-hydroxycyclobutyl)ethylcarbamoylamino]pyridin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[6-[2-(1-hydroxycyclobutyl)ethylcarbamoylamino]pyridin-2-yl]acetate involves its interaction with specific molecular targets. The hydroxycyclobutyl group may interact with enzymes or receptors, modulating their activity. The carbamoylamino group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[6-[2-(1-hydroxycyclopropyl)ethylcarbamoylamino]pyridin-2-yl]acetate: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
Methyl 2-[6-[2-(1-hydroxycyclopentyl)ethylcarbamoylamino]pyridin-2-yl]acetate: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
Uniqueness
Methyl 2-[6-[2-(1-hydroxycyclobutyl)ethylcarbamoylamino]pyridin-2-yl]acetate is unique due to the presence of the hydroxycyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[6-[2-(1-hydroxycyclobutyl)ethylcarbamoylamino]pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-22-13(19)10-11-4-2-5-12(17-11)18-14(20)16-9-8-15(21)6-3-7-15/h2,4-5,21H,3,6-10H2,1H3,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEUTDNFHQYGMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)NC(=O)NCCC2(CCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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